molecular formula C19H14F3N5O2S B11520918 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11520918
M. Wt: 433.4 g/mol
InChI Key: SGEIVTAINFODAN-UHFFFAOYSA-N
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Description

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-B]indole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with N-[4-(trifluoromethoxy)phenyl]acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H14F3N5O2S

Molecular Weight

433.4 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H14F3N5O2S/c1-27-14-5-3-2-4-13(14)16-17(27)24-18(26-25-16)30-10-15(28)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,28)

InChI Key

SGEIVTAINFODAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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